Cas no 52870-69-6 (Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI))

Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI) structure
52870-69-6 structure
Product Name:Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI)
Numero CAS:52870-69-6
MF:C15H9F6KO2
MW:374.319486379623
CID:367550
PubChem ID:23684598
Update Time:2025-04-19

Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI)
    • potassium p-[2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl]phenolate
    • potassium,4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate
    • potassium 4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-(trifluoromethyl)ethyl]phenolate
    • Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate
    • EINECS 258-232-5
    • DTXSID30200910
    • 52870-69-6
    • Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, potassium?salt (1:1)
    • NS00088513
    • Inchi: 1S/C15H10F6O2.K/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;/h1-8,22-23H;/q;+1/p-1
    • Chiave InChI: BNMXZMYLDBRDSC-UHFFFAOYSA-M
    • Sorrisi: [K+].FC(C(C(F)(F)F)(C1C=CC(=CC=1)O)C1C=CC(=CC=1)[O-])(F)F

Proprietà calcolate

  • Massa esatta: 374.01437
  • Massa monoisotopica: 374.01437998g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 382
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 43.3Ų

Proprietà sperimentali

  • PSA: 43.29

Phenol,4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, monopotassium salt(9CI) Letteratura correlata

Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.